6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione
Overview
Description
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography or NMR spectroscopy can be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : 6-Phenyl-1,3,5-triazine derivatives, related to 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione, have been synthesized through reactions with different compounds, showcasing the versatility and potential for various derivatives. These compounds have been analyzed using X-ray crystallography, revealing detailed structural information (Wang Qing-min et al., 2004).
Environmental and Biological Impacts
- Metabolites in Environment : Research has identified metabolites of similar triazine compounds in soil and vegetation, indicating the environmental persistence and transformation of these chemicals. This is critical for understanding their long-term environmental impact (J. Fischer & J. L. Michael, 1995).
- Effect on Photosynthesis : Studies on the effects of hexazinone, a compound structurally related to 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione, and its metabolites on photosynthesis of plants like loblolly pine have been conducted, providing insights into the ecological interactions of these compounds (S. Sung et al., 1985).
Chemical Transformations and Reactions
- Heterocyclic Transformations : Research on 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones, which are chemically similar to 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione, has led to the development of methods for their transformation into other heterocyclic compounds. This highlights the potential for creating a variety of bioactive molecules (Harjit Singh et al., 1992).
Potential Applications in Drug Development
- Antitumor Agent Synthesis : The synthesis of triazolyl- and triazinyl-quinazolinediones, structurally related to 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione, has been explored for potential antitumor applications. These compounds have shown significant potency against human cell lines in preliminary studies, suggesting their potential use in cancer therapy (Abeer N. Al-Romaizan et al., 2019).
Analytical Techniques and Environmental Monitoring
- Analytical Methods for Detection : Advanced analytical techniques like thermospray ionization liquid chromatography-mass spectrometry and chemical ionization gas chromatography-mass spectrometry have been employed to detect and analyze metabolites of triazine compounds in environmental samples. This is crucial for monitoring their presence and impact in ecosystems (J. Fischer & J. L. Michael, 1995).
Safety And Hazards
properties
IUPAC Name |
6-(dibutylamino)-1H-1,3,5-triazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-3-5-7-15(8-6-4-2)9-12-10(16)14-11(17)13-9/h3-8H2,1-2H3,(H2,12,13,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDUVFYDTIBKCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=NC(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20757963 | |
Record name | 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20757963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione | |
CAS RN |
92521-64-7 | |
Record name | 6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20757963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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